Ethylenebis(dioctylphosphine) dioxide

Description

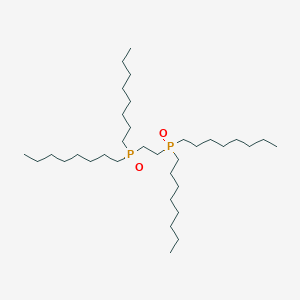

Ethylenebis(dioctylphosphine) dioxide is a phosphine oxide derivative characterized by a central ethylene (-CH₂CH₂-) backbone flanked by two dioctylphosphine oxide groups. Its structure can be represented as [(C₈H₁₇)₂P(O)]₂CH₂CH₂, where the octyl groups impart significant hydrophobicity and influence its solubility and thermal stability. While direct data on this compound are scarce in the provided evidence, structural analogs such as 1,2-Ethanediylbis(diphenylphosphine) dioxide (CAS 4141-50-8) offer a basis for comparison. These analogs share a similar ethylene-linked bis(phosphine oxide) framework but differ in substituent groups (octyl vs. phenyl), which critically affect their physicochemical properties.

Properties

CAS No. |

5927-49-1 |

|---|---|

Molecular Formula |

C34H72O2P2 |

Molecular Weight |

574.9 g/mol |

IUPAC Name |

1-[2-dioctylphosphorylethyl(octyl)phosphoryl]octane |

InChI |

InChI=1S/C34H72O2P2/c1-5-9-13-17-21-25-29-37(35,30-26-22-18-14-10-6-2)33-34-38(36,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 |

InChI Key |

JBNGGHISODTKPN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCP(=O)(CCCCCCCC)CCP(=O)(CCCCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCCP(=O)(CCCCCCCC)CCP(=O)(CCCCCCCC)CCCCCCCC |

Other CAS No. |

5927-49-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1,2-Ethanediylbis(diphenylphosphine) Dioxide

- Molecular Formula : C₂₆H₂₄O₂P₂ (vs. hypothetical C₃₄H₆₈O₂P₂ for the dioctyl variant).

- Substituent Effects: Phenyl Groups (C₆H₅): Enhance aromaticity, increasing rigidity and π-π stacking interactions. This improves crystallinity but reduces solubility in non-polar solvents . Octyl Groups (C₈H₁₇): Long alkyl chains enhance hydrophobicity and solubility in organic solvents (e.g., hexane, toluene). They also lower melting points and increase flexibility.

Phosphorus-Containing Derivatives

- Diethyl Phosphite (CAS 762-04-9) : A phosphate ester with ethoxy groups. Unlike phosphine oxides, it lacks the P=O bond and exhibits higher reactivity in esterification and transesterification reactions .

- Ethylphosphonic Dichloride (CAS 1066-50-8) : Features a P=O bond but includes chlorine substituents, making it highly reactive toward nucleophiles (e.g., water, alcohols). This contrasts with the hydrolytic stability of phosphine oxides like Ethylenebis(dioctylphosphine) dioxide .

Functional Group Influence

- Thermal Stability : Phosphine oxides generally exhibit higher thermal stability than phosphines or phosphites due to the strong P=O bond. Bulky substituents (e.g., octyl) further stabilize against decomposition by steric hindrance.

- Coordination Chemistry : this compound can act as a bidentate ligand, but its bulky octyl groups may limit metal-ligand complexation efficiency compared to smaller analogs like 1,2-Ethanediylbis(diphenylphosphine) dioxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.